N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is a chemical compound with the molecular formula C15H23NO3·HBr and a molecular weight of 346.26 g/mol . This compound is known for its unique structure, which includes a cyclopentanamine moiety attached to a 2,4,5-trimethoxybenzyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
- N-(2,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide
- N-(2,4,5-trimethoxybenzyl)cyclooctanamine hydrobromide
Uniqueness
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is unique due to its specific cyclopentanamine structure, which imparts distinct chemical and physical properties. Compared to its analogs with different ring sizes, this compound may exhibit different reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.BrH/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXNJVGTAJAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC2)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-84-7 | |
Record name | Benzenemethanamine, N-cyclopentyl-2,4,5-trimethoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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